(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a methylsulfonyl group at position 6 and a 4-methyl-1,2,3-thiadiazole-5-carbonyl imino moiety at position 2. The ethyl acetate side chain at the 3-position further modulates its physicochemical properties.
Properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S3/c1-4-25-13(21)8-20-11-6-5-10(28(3,23)24)7-12(11)26-16(20)17-15(22)14-9(2)18-19-27-14/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPRLYNOCJCXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a hybrid compound that combines the structural motifs of thiadiazoles and benzothiazoles. These classes of compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiadiazole moiety : Contributes to the compound's potential pharmacological properties.
- Benzothiazole core : Known for its broad range of biological activities.
- Ethyl acetate group : May enhance solubility and bioavailability.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
Anti-inflammatory Activity
Research on related thiadiazole-benzothiazole hybrids has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance:
- A study demonstrated that certain derivatives exhibited selective COX-1 inhibition with an IC50 value of 51.36% at 100 µM, while COX-2 inhibition was significantly lower at 11.05% .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound 7 | 51.36 ± 3.32 | 11.05 ± 1.69 |
Anticancer Activity
The benzothiazole derivatives have also been investigated for their anticancer properties. One study highlighted the efficacy of compounds against various cancer cell lines:
- A derivative showed an IC50 value of 4.363 µM against HCT 116 colon cancer cells, indicating strong anticancer potential compared to standard drugs like doxorubicin .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial activity of similar compounds against various pathogens:
- Certain thiadiazole derivatives demonstrated significant antibacterial activity comparable to standard antibiotics .
Case Studies
- Inhibition of VEGFR : A related benzothiazole compound exhibited an 83% inhibitory effect on VEGFR-2 in MCF-7 breast cancer cells, suggesting potential applications in targeting angiogenesis in tumors .
- Cytotoxicity Against Glioblastoma : Thiadiazole derivatives were tested for their cytotoxic effects against glioblastoma multiforme cells, with several compounds showing potent antitumor activity .
Mechanistic Insights
Molecular docking studies have been employed to explore the binding interactions of these compounds with target proteins:
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the thiadiazole and benzo[d]thiazole moieties through condensation reactions. Advanced techniques such as microwave-assisted synthesis may enhance yield and reduce reaction times .
Key Steps in Synthesis:
- Formation of Thiadiazole : Using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a precursor.
- Condensation with Benzothiazole : Reacting with appropriate benzothiazole derivatives to form the core structure.
- Final Esterification : Converting the carboxylic acid derivative into an ester using ethyl alcohol.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antifungal and antibacterial activity against various pathogens .
Anticancer Properties
Research indicates that certain derivatives of thiadiazoles possess anticancer properties. For example, compounds derived from 1,2,4-triazoles have been evaluated for their effectiveness against cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Case Studies
Several studies have documented the application of similar compounds in clinical settings:
- Antifungal Studies : A comparative study showed that thiadiazole derivatives can outperform traditional antifungals like bifonazole in efficacy against certain fungal strains .
- Anticancer Evaluations : In vitro studies on human colon cancer cell lines revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating potential for development as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The electron-withdrawing methylsulfonyl (–SO₂CH₃) group at position 6 of the benzothiazole ring facilitates nucleophilic aromatic substitution (NAS) under basic conditions.
Key Observations:
-
Reagents : Primary/secondary amines (e.g., piperidine, aniline) or thiols.
-
Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C .
-
Outcome : Substitution of the methylsulfonyl group with nucleophiles, yielding derivatives like 6-aminobenzothiazoles or 6-thiobenzothiazoles. The reaction follows an SNAr mechanism , with the sulfonyl group stabilizing the Meisenheimer intermediate .
Example Reaction:
Hydrolysis of the Ester Group
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Reaction Pathways:
| Condition | Product | Catalyst | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | Carboxylic acid | None | 85–90% |
| Basic (NaOH, H₂O) | Sodium carboxylate | Phase-transfer agent | 78–82% |
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Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .
-
Applications : Hydrolyzed products serve as intermediates for further functionalization (e.g., amidation, esterification) .
Cyclization and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition and ring-opening reactions due to its electron-deficient nature.
Key Reactions:
-
Ring-Opening with Amines :
Under Lewis acid catalysis (e.g., BF₃·OEt₂), the thiadiazole undergoes ring-opening to form thioamide intermediates, which can cyclize into thiazolidinones .
Example: -
Diels-Alder Reactivity :
The thiadiazole acts as a dienophile in [4+2] cycloadditions with conjugated dienes, yielding bicyclic adducts .
Condensation at the Imino Group
The imino (–NH–) group participates in condensation reactions with aldehydes or ketones, forming Schiff bases.
Experimental Data:
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Aromatic aldehydes | Schiff base derivatives | β-cyclodextrin-SO₃H | 70–75% |
| α-Ketoacids | Hydrazone-linked hybrids | Piperidine | 65–70% |
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Mechanism : The imino nitrogen attacks the electrophilic carbonyl carbon of aldehydes, followed by dehydration .
Oxidation and Reduction
-
Oxidation :
The methylsulfonyl group is resistant to further oxidation, but the thiadiazole sulfur can oxidize to sulfoxides/sulfones under strong oxidants (e.g., mCPBA) . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the imino group to C–N, yielding amine derivatives.
Photochemical Reactivity
Under UV light (λ = 254 nm), the benzothiazole-thiadiazole system undergoes Norrish-type cleavage , generating radical intermediates that recombine to form dimeric products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzo[d]thiazol core is structurally analogous to quinazolinone derivatives (e.g., 6,8-dibromo-2-methylquinazolin-4-yloxy-acetohydrazide), which share fused aromatic systems but differ in heteroatom arrangement (N vs. S) . Key distinctions include:
- Methylsulfonyl Group : The electron-withdrawing methylsulfonyl substituent at position 6 enhances polarity and may improve solubility compared to halogenated analogues (e.g., 6,8-dibromo derivatives in ) .
- Z-Configuration : The stereochemistry aligns with (Z)-5-(substituted benzylidene)thiazol-4(5H)-ones (), where the Z-isomer stabilizes intramolecular interactions, affecting molecular packing and reactivity .
Data Table: Key Comparisons with Analogues
Research Findings and Implications
- Stereochemical Stability : The Z-configuration in the target compound, as in ’s thiazol-4(5H)-ones, may enhance stability against isomerization, crucial for consistent pharmacokinetics .
- Solubility vs. Bioactivity : The methylsulfonyl group likely improves aqueous solubility compared to halogenated analogues (), but this could reduce membrane permeability, necessitating formulation studies .
- Unanswered Questions : Direct pharmacological data for the target compound are absent in the evidence. Future work should prioritize assays (e.g., COX inhibition, analgesic models) to validate hypotheses derived from structural analogs .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step protocols:
Formation of Key Intermediates : Start with commercially available benzo[d]thiazole derivatives. For example, introduce the methylsulfonyl group via sulfonation at the 6-position using methanesulfonic anhydride under controlled conditions .
Imine Formation : React the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the imine linkage. Use triethylamine as a base to neutralize HCl .
Acetylation : Introduce the ethyl acetate moiety via nucleophilic substitution or esterification, optimizing solvent choice (e.g., DCM or ethyl acetate) and reaction time .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/ethanol) to achieve >95% purity .
Advanced: How can computational methods predict this compound’s biological targets?
Answer:
Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases, proteases). The thiadiazole and methylsulfonyl groups may exhibit strong hydrogen bonding with active sites .
QSAR Modeling : Correlate structural features (e.g., electron-withdrawing substituents) with activity data from analogous thiazole derivatives. Validate predictions via in vitro assays .
ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic stability, guiding prioritization of in vivo studies .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl at δ 3.2 ppm, thiadiazole carbonyl at δ 165 ppm) .
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the imine bond) .
HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
Systematic Substituent Variation : Compare analogs with modified thiadiazole or sulfonyl groups. For example, replacing methylsulfonyl with nitro may alter enzyme inhibition profiles .
Dose-Response Analysis : Test conflicting compounds across multiple concentrations to identify non-linear effects .
Crystallography : Resolve ambiguous binding modes via X-ray diffraction of protein-ligand complexes .
Basic: How to design initial biological activity screenings?
Answer:
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How to optimize reaction conditions for higher synthetic yield?
Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imine formation; DMF may enhance solubility of intermediates .
Catalysis : Use DMAP for esterification steps to reduce side reactions .
Temperature Control : Lower temperatures (0–5°C) minimize thiadiazole ring decomposition during acylations .
Continuous Flow Systems : Improve reaction homogeneity and reduce byproducts in multi-step syntheses .
Basic: What are the stability and solubility considerations for storage?
Answer:
Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the imine bond. Monitor degradation via TLC (silica, ethyl acetate) .
Solubility : The compound is soluble in DMSO (>10 mg/mL) but poorly in water. Use sonication for aqueous buffer preparations .
Advanced: What challenges exist in elucidating metabolic pathways?
Answer:
Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The methylsulfonyl group may resist oxidation .
CYP450 Profiling : Incubate with human liver microsomes + NADPH. Monitor time-dependent depletion via HPLC .
In Vivo Studies : Radiolabel the ethyl acetate moiety (¹⁴C) to track excretion profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
